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Compound of Interest

Compound Name: JNJ-26146900

Cat. No.: B1673006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: JNJ-26146900 is a preclinical compound that was under investigation by Johnson

& Johnson. It did not advance to human clinical trials. The data presented herein is derived

from publicly available preclinical studies and is intended for informational and research

purposes only.

Introduction
JNJ-26146900 is a nonsteroidal, selective androgen receptor modulator (SARM) investigated

for its potential therapeutic application in prostate cancer. As a SARM, JNJ-26146900 was

designed to exhibit tissue-selective androgenic and anabolic effects, with the goal of providing

the benefits of androgen receptor (AR) activation in tissues like muscle and bone while

minimizing the androgenic effects on the prostate. This document provides a comprehensive

overview of the available preclinical pharmacokinetic and pharmacodynamic data for JNJ-
26146900.

Pharmacodynamics
The pharmacodynamic effects of JNJ-26146900 have been characterized in vitro and in vivo,

primarily in rat models. The compound demonstrates a desirable SARM profile, with
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antagonistic activity in the prostate and agonistic (anabolic) activity in other tissues such as

bone and muscle.

In Vitro Activity
JNJ-26146900 has been shown to be a potent and selective ligand for the androgen receptor.

Parameter Value Species Assay

Binding Affinity (Ki) 400 nM Rat

Competitive

Radioligand Binding

Assay

In Vitro Activity
Pure Androgen

Antagonist
- Cell-Based Assay

Table 1: In Vitro Pharmacodynamic Properties of JNJ-26146900.

In Vivo Efficacy
In vivo studies in rats have demonstrated the tissue-selective effects of JNJ-26146900.

JNJ-26146900 has shown efficacy in reducing prostate weight and inhibiting tumor growth in

preclinical models of prostate cancer.

Model Parameter Dose Effect

Intact Rats
Ventral Prostate

Weight

ED50: 20-30 mg/kg

(oral)

Reduction in prostate

weight, comparable to

bicalutamide

Dunning Rat Prostate

Cancer Model
Tumor Growth 10 mg/kg

Maximal inhibition of

tumor growth

CWR22-LD1 Mouse

Xenograft Model
Tumor Growth -

Significant slowing of

tumor growth

Table 2: In Vivo Effects of JNJ-26146900 on the Prostate.
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JNJ-26146900 has demonstrated beneficial anabolic effects on bone and muscle in

orchidectomized (castrated) rats, a model for androgen deficiency.

Model Parameter Dose Effect

Orchidectomized Rats
Bone Mineral Density

(Tibial)
30 mg/kg

Maintained at 194±20

mg/cm³ vs. 166±26

mg/cm³ in

orchidectomized

controls and 229±34

mg/cm³ in intact

controls[1]

Orchidectomized Rats Bone Volume (Tibial) 30 mg/kg

Prevented the 33%

decrease observed

after orchidectomy[1]

Orchidectomized Rats Lean Body Mass -

Partially prevented

orchidectomy-induced

loss

Table 3: Anabolic Effects of JNJ-26146900 in Orchidectomized Rats.[1]

Pharmacokinetics
Detailed quantitative pharmacokinetic data for JNJ-26146900, such as Cmax, Tmax, AUC,

half-life, clearance, and volume of distribution, are not publicly available. The compound is

described as being orally active.
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Parameter Value Species Notes

Route of

Administration
Oral Rat

Demonstrated efficacy

with oral dosing.

Bioavailability Orally Bioactive Rat
Specific percentage

not reported.

Metabolism Not Reported - -

Excretion Not Reported - -

Table 4: Summary of Available Pharmacokinetic Information for JNJ-26146900.

Experimental Protocols
The following are detailed descriptions of the key experimental methodologies used to

characterize JNJ-26146900, based on available information.

In Vitro Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of JNJ-26146900 for the rat androgen receptor.

Methodology: A competitive radioligand binding assay was likely performed using rat prostate

cytosol as the source of the androgen receptor.

Competitive Radioligand Binding Assay Workflow.

Protocol Steps:

Preparation of Rat Prostate Cytosol: Prostates from male rats were homogenized in a

suitable buffer and centrifuged to obtain the cytosolic fraction containing the androgen

receptor.

Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881)

was incubated with the prostate cytosol in the presence of increasing concentrations of

unlabeled JNJ-26146900.
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Separation of Bound and Free Ligand: After incubation, the bound radioligand was separated

from the free radioligand using a method such as hydroxylapatite adsorption or dextran-

coated charcoal.

Quantification: The amount of bound radioactivity was measured using liquid scintillation

counting.

Data Analysis: The concentration of JNJ-26146900 that inhibits 50% of the specific binding

of the radioligand (IC50) was determined. The Ki was then calculated from the IC50 using

the Cheng-Prusoff equation.

In Vivo Prostate Efficacy Studies
Objective: To determine the in vivo antagonist activity of JNJ-26146900 on the prostate.

Methodology: Intact male rats were treated with JNJ-26146900, and the effect on ventral

prostate weight was measured.
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Ventral Prostate Weight Assay Workflow.

Protocol Steps:

Animal Model: Adult male Sprague-Dawley rats were used.

Treatment: Animals were administered JNJ-26146900 orally (e.g., by gavage) at various

doses daily for a specified period. A control group received the vehicle.

Endpoint: At the end of the treatment period, the animals were euthanized, and the ventral

prostate was carefully dissected and weighed.
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Data Analysis: The ED50 (the dose that produces 50% of the maximal reduction in prostate

weight) was calculated.

Objective: To evaluate the anti-tumor efficacy of JNJ-26146900 in a rat model of prostate

cancer.

Methodology: The Dunning R3327-H rat prostatic adenocarcinoma model was likely used.

Protocol Steps:

Tumor Implantation: Dunning prostate tumor fragments or cells were implanted

subcutaneously in male Copenhagen rats.

Treatment: Once tumors reached a palpable size, animals were treated with JNJ-26146900
or vehicle.

Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using

calipers.

Data Analysis: Tumor growth curves were plotted, and the inhibition of tumor growth in the

treated group was compared to the control group.

Objective: To assess the efficacy of JNJ-26146900 on a human prostate cancer xenograft.

Methodology: The androgen-sensitive CWR22-LD1 human prostate cancer cells were

implanted in immunodeficient mice.

Protocol Steps:

Cell Culture and Implantation: CWR22-LD1 cells were cultured and then implanted

subcutaneously into male nude mice.

Treatment: Treatment with JNJ-26146900 or vehicle was initiated when tumors were

established.

Tumor Measurement: Tumor volumes were monitored throughout the study.
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Data Analysis: The effect of JNJ-26146900 on tumor growth was evaluated by comparing

the tumor volumes of treated and control animals.

In Vivo Anabolic Efficacy Studies in Orchidectomized
Rats
Objective: To evaluate the anabolic effects of JNJ-26146900 on bone and muscle in a model of

androgen deficiency.

Methodology: Aged male rats were orchidectomized (castrated) to induce bone and muscle

loss.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1673006?utm_src=pdf-body
https://www.benchchem.com/product/b1673006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aged Male Rats

Orchidectomy
(Surgical Castration)

Oral Administration of
JNJ-26146900 or Vehicle

Dosing for 6 Weeks

Euthanasia and Analysis

Micro-CT Analysis of Tibia
(BMD, Bone Volume)

MRI for Lean
Body Mass

Comparison of Bone and
Muscle Parameters

Click to download full resolution via product page

Orchidectomized Rat Model Workflow for Anabolic Effects.

Protocol Steps:

Animal Model: Aged male rats were surgically orchidectomized. A sham-operated group

served as a control.
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Treatment: After a recovery period, the orchidectomized rats were treated with JNJ-
26146900 (e.g., 30 mg/kg orally) or vehicle daily for 6 weeks.

Bone Analysis: At the end of the study, the tibias were collected and analyzed by micro-

computed tomography (micro-CT) to determine bone mineral density, bone volume, and

other trabecular bone parameters.

Body Composition Analysis: Lean body mass was assessed using magnetic resonance

imaging (MRI).

Data Analysis: The bone and muscle parameters of the JNJ-26146900-treated group were

compared to those of the orchidectomized vehicle-treated group and the intact control group.

Signaling Pathway
As a selective androgen receptor modulator, JNJ-26146900 exerts its effects by binding to the

androgen receptor. The tissue-selective effects of SARMs are thought to be due to

conformational changes in the AR upon ligand binding, leading to differential recruitment of co-

activator and co-repressor proteins in various tissues. This results in tissue-specific gene

expression profiles.

Prostate Cell

Muscle/Bone Cell

JNJ-26146900

Androgen Receptor
(AR) JNJ-26146900-AR ComplexBinding & Conformational Change

Heat Shock Proteins

Dissociation DimerizationBinding Nuclear TranslocationBinding Androgen Response
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Binding Recruitment of Tissue-Specific
Co-activators/Co-repressors

Modulation of
Gene Transcription
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Proposed Signaling Pathway of JNJ-26146900.

Conclusion
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JNJ-26146900 is a nonsteroidal SARM that has demonstrated a promising preclinical profile

with potent anti-tumor effects in prostate cancer models and beneficial anabolic effects on bone

and muscle. Its tissue-selective activity highlights the potential of SARMs to provide therapeutic

benefits while minimizing the undesirable androgenic side effects of traditional androgens. The

lack of publicly available detailed pharmacokinetic data and the fact that the compound did not

progress to clinical trials are significant limitations in its further development. Nevertheless, the

preclinical data on JNJ-26146900 contribute to the broader understanding of the pharmacology

of selective androgen receptor modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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